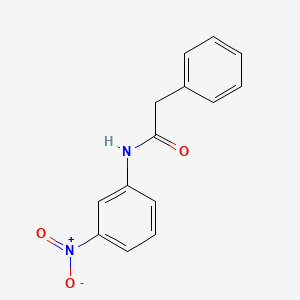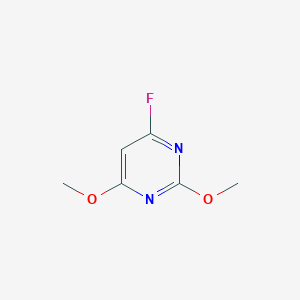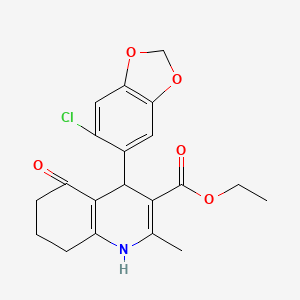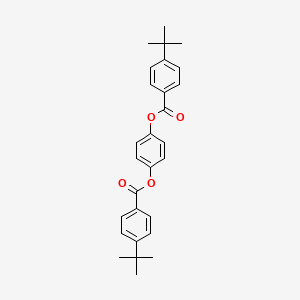
Benzenamine, 4-methyl-N-(2-quinolinylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-methyl-N-(2-quinolinylmethylene)- is an organic compound that belongs to the class of anilines It is characterized by the presence of a benzenamine group substituted with a 4-methyl group and a quinolinylmethylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methyl-N-(2-quinolinylmethylene)- typically involves the condensation of 4-methylbenzenamine with 2-quinolinecarboxaldehyde. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions. The reaction can be represented as follows:
4-methylbenzenamine+2-quinolinecarboxaldehyde→Benzenamine, 4-methyl-N-(2-quinolinylmethylene)-
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-methyl-N-(2-quinolinylmethylene)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-methyl-N-(2-quinolinylmethylene)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-methyl-N-(2-quinolinylmethylene)- is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: The compound could bind to specific receptors, modulating cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, 4-methoxy-N-methyl-
- Benzenamine, 4-methoxy-2-methyl-
Uniqueness
Benzenamine, 4-methyl-N-(2-quinolinylmethylene)- is unique due to the presence of both a benzenamine group and a quinolinylmethylene group
Eigenschaften
CAS-Nummer |
5918-79-6 |
|---|---|
Molekularformel |
C17H14N2 |
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-1-quinolin-2-ylmethanimine |
InChI |
InChI=1S/C17H14N2/c1-13-6-9-15(10-7-13)18-12-16-11-8-14-4-2-3-5-17(14)19-16/h2-12H,1H3 |
InChI-Schlüssel |
LNKUZZWFLMBFDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11708006.png)
![4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate](/img/structure/B11708011.png)

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708018.png)
![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11708031.png)

![2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708056.png)

![N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11708060.png)

![N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide](/img/structure/B11708062.png)
